molecular formula C13H16N2O B15205354 Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-

Cat. No.: B15205354
M. Wt: 216.28 g/mol
InChI Key: DDHGBSKTBAATFO-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- can be achieved through a multicomponent reaction involving primary aromatic amines, aromatic aldehydes, and cyclic diketones such as dimedone or cyclohexane-1,3-dione. The reaction is typically catalyzed by iron (III) perchlorate, which facilitates the formation of the pyrrolo[3,4-b]pyrrole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    Pyrrolo[3,2-b]pyrrole: A related compound with a different arrangement of the fused rings.

Uniqueness

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-benzyl-1,2,3,3a,4,6a-hexahydropyrrolo[2,3-c]pyrrol-6-one

InChI

InChI=1S/C13H16N2O/c16-13-12-11(6-7-14-12)9-15(13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2

InChI Key

DDHGBSKTBAATFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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